2-phenyl-6,7-dihydro-5H-1,4-dithiepine
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Overview
Description
2-phenyl-6,7-dihydro-5H-1,4-dithiepine is a heterocyclic compound containing sulfur atoms in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-6,7-dihydro-5H-1,4-dithiepine typically involves the reaction of propargyl chloride with potassium 1,3-propanedithiolate. The reaction proceeds through several stages, including nucleophilic substitution, acetylene-allene rearrangement, and nucleophilic attack, leading to the formation of the dithiepine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-6,7-dihydro-5H-1,4-dithiepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiepine ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the dithiepine ring.
Scientific Research Applications
2-phenyl-6,7-dihydro-5H-1,4-dithiepine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-phenyl-6,7-dihydro-5H-1,4-dithiepine exerts its effects involves interactions with various molecular targets. For instance, its derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division . This makes it a potential candidate for anticancer therapy. The compound’s sulfur atoms also play a role in its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
2-phenyl-6,7-dihydro-5H-1,4-dithiepine can be compared with other similar compounds such as:
Properties
CAS No. |
60973-46-8 |
---|---|
Molecular Formula |
C11H12S2 |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
2-phenyl-6,7-dihydro-5H-1,4-dithiepine |
InChI |
InChI=1S/C11H12S2/c1-2-5-10(6-3-1)11-9-12-7-4-8-13-11/h1-3,5-6,9H,4,7-8H2 |
InChI Key |
UFWFDDSIBKIORA-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC=C(SC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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